![molecular formula C18H23NO4 B4018999 7,7-dimethyl-N-(2-methylphenyl)-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B4018999.png)
7,7-dimethyl-N-(2-methylphenyl)-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide
Description
Synthesis Analysis
The synthesis of spirocyclic compounds often involves key steps like alkylation, employing dianion alkylation as a crucial step starting from various precursors (Mori & Ikunaka, 1984). Techniques such as microwave-assisted cyclocondensation have been applied for the synthesis of similar spirocyclic carboxamide compounds, showcasing modern approaches to efficiently constructing these complex molecules (Göktaş et al., 2012).
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is typically confirmed through various spectroscopic methods, including IR, 1H NMR, 13C NMR, and mass spectrometry. For example, the structural confirmation of 8,10-dimethyl-7,13-dioxa-10-azaspiro[5.7]tridecane, a compound related to our compound of interest, was achieved using these techniques (Kukharev, 1995).
Chemical Reactions and Properties
Spirocyclic compounds often participate in diverse chemical reactions, reflecting their complex functional groups and structural features. For instance, hydrolysis reactions can lead to significant structural transformations, revealing insights into their chemical reactivity and potential applications in synthesis (Kayukova et al., 2007).
Physical Properties Analysis
The physical properties of spirocyclic compounds, such as solubility, melting point, and boiling point, are influenced by their molecular structure. While specific data on "7,7-dimethyl-N-(2-methylphenyl)-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide" may not be readily available, studies on similar compounds provide valuable comparisons and predictions (Schwartz et al., 2005).
Chemical Properties Analysis
The chemical properties of spirocyclic compounds, including acidity, basicity, and reactivity towards various reagents, are critical for their application in organic synthesis and potential pharmaceutical applications. The reactivity patterns can be inferred from studies involving similar spirocyclic frameworks, offering insights into reaction mechanisms and synthetic utility (Bigley & May, 1969).
properties
IUPAC Name |
7,7-dimethyl-N-(2-methylphenyl)-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-12-6-4-5-7-14(12)19-16(21)13-10-15(20)23-18(13)8-9-22-17(2,3)11-18/h4-7,13H,8-11H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQZCHOLHGHNIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CC(=O)OC23CCOC(C3)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24782285 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
7,7-Dimethyl-N-(2-methylphenyl)-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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